白金(II) アセチルアセトナート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

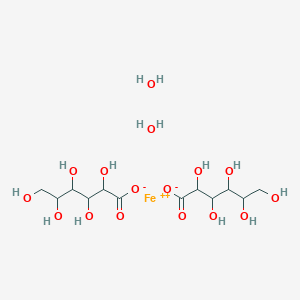

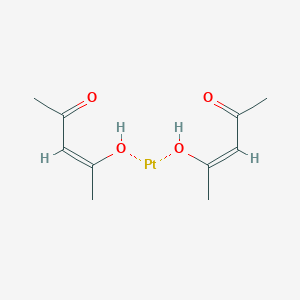

Platinum(II) acetylacetonate is a coordination compound with the chemical formula Pt(C5H7O2)2. It is a yellow, benzene-soluble solid that features a square planar geometry around the platinum center . This compound is widely used as a precursor in the preparation of nanocatalysts and films, and it serves as a catalyst in various organic reactions .

科学的研究の応用

Platinum(II) acetylacetonate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including N-allylation reactions.

Biology: It is employed in the preparation of platinum-based drugs and as a precursor for nanoparticle synthesis.

生化学分析

Biochemical Properties

Platinum(II) acetylacetonate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can form complexes with aminophenyl-substituted 2-(2-thienyl)pyridine, which are of interest for their photophysical characteristics

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: The customary method for preparing metal acetylacetonate complexes involves treating an acidic solution of the metal ion with an ammonium or sodium acetylacetonate solution. Variations of this procedure commonly involve mixing a solution of a metal salt with acetylacetone and then raising the pH of the solution until the complex precipitates .

Industrial Production Methods: In industrial settings, platinum(II) acetylacetonate is often synthesized by reacting the platinum(II) aquo complex [Pt(H2O)4]2+ with acetylacetone . This method ensures high purity and yield, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: Platinum(II) acetylacetonate undergoes various types of reactions, including:

Oxidation: It can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced to platinum metal or lower oxidation states.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Ligands such as phosphines or amines can be used to replace acetylacetonate ligands.

Major Products:

Oxidation: Higher oxidation state platinum complexes.

Reduction: Platinum metal or lower oxidation state complexes.

Substitution: New platinum complexes with different ligands.

作用機序

The mechanism by which platinum(II) acetylacetonate exerts its effects involves the coordination of the platinum center with various ligands. This coordination can alter the electronic properties of the platinum, making it an effective catalyst. In biological systems, it can interact with DNA and proteins, leading to potential therapeutic effects .

類似化合物との比較

- Palladium(II) acetylacetonate

- Rhodium(III) acetylacetonate

- Iron(III) acetylacetonate

- Nickel(II) acetylacetonate

- Copper(II) acetylacetonate

- Ruthenium(III) acetylacetonate

Comparison: Platinum(II) acetylacetonate is unique due to its high stability and catalytic efficiency. Compared to palladium(II) acetylacetonate and rhodium(III) acetylacetonate, it offers better performance in certain catalytic reactions. Its square planar geometry and electronic properties make it particularly effective in applications requiring high selectivity and reactivity .

特性

CAS番号 |

15170-57-7 |

|---|---|

分子式 |

C10H16O4Pt |

分子量 |

395.32 g/mol |

IUPAC名 |

4-hydroxypent-3-en-2-one;platinum |

InChI |

InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChIキー |

VEJOYRPGKZZTJW-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt] |

異性体SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2] |

正規SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt] |

Key on ui other cas no. |

15170-57-7 |

物理的記述 |

Light yellow crystals; Insoluble in water; [Strem Chemicals MSDS] |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

platinum(II) 2,4-pentanedionate Pt(acac)2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Platinum(II) acetylacetonate?

A1: Platinum(II) acetylacetonate has the molecular formula Pt(C5H7O2)2 and a molecular weight of 409.3 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Pt(acac)2?

A2: Various spectroscopic methods, including X-ray diffraction (XRD) [, , , , ], transmission electron microscopy (TEM) [, , , , , , , ], energy-dispersive X-ray fluorescence spectrometry (EDX) [, ], inductively coupled plasma atomic emission spectrometry (ICP-AES) [, , ], X-ray photoelectron spectroscopy (XPS) [], and reflection-absorption spectroscopy [] are frequently employed to characterize Pt(acac)2-derived materials.

Q3: What is the thermal stability of Pt(acac)2?

A3: Pt(acac)2 undergoes thermal decomposition to form platinum nanoparticles. The decomposition temperature and resulting nanoparticle characteristics are influenced by factors like the surrounding atmosphere, heating rate, and presence of stabilizing agents [, , ].

Q4: How stable is Pt(acac)2 in solution?

A4: The stability of Pt(acac)2 in solution depends on the solvent, concentration, and presence of other reagents. In some cases, it can precipitate as separate phases during solvent evaporation, highlighting the need for appropriate complexing agents like tetramethylammonium hydroxide (TMAH) [, ].

Q5: What are the main catalytic applications of Pt(acac)2?

A5: Pt(acac)2 serves as a precursor for synthesizing platinum nanoparticles, which exhibit excellent catalytic activity in various reactions, including:

- Electro-oxidation of methanol: Pt-Ru catalysts prepared from Pt(acac)2 and ruthenium(III) acetylacetonate demonstrate promising activity in catalyzing methanol oxidation for fuel cell applications [, ].

- Hydrogen oxidation and oxygen reduction: Pt/C electrocatalysts prepared using Pt(acac)2 show good performance in hydrogen oxidation and oxygen reduction reactions crucial for proton exchange membrane fuel cells (PEMFCs) [].

- Hydrogen gas sensing: Pt-doped ZnO nanoparticles synthesized from Pt(acac)2 exhibit enhanced sensitivity towards hydrogen gas, making them suitable for sensor applications [].

- CO oxidation: NixPt1-x nanoparticles synthesized using Pt(acac)2 demonstrate significant catalytic activity in CO oxidation, highlighting their potential in environmental remediation [].

Q6: How does the size of Pt nanoparticles synthesized from Pt(acac)2 affect their catalytic activity?

A6: The size of Pt nanoparticles plays a crucial role in their catalytic activity. Smaller nanoparticles generally exhibit higher activity due to their larger surface area-to-volume ratio, providing more active sites for catalytic reactions [, , ].

Q7: Are there any computational studies on Pt(acac)2 and its derivatives?

A7: Yes, computational methods like density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of Pt(acac)2 complexes [, ]. These calculations provide valuable insights into their optical and electronic properties, aiding in the design of new materials with tailored characteristics.

Q8: How do structural modifications of Pt(acac)2 affect its properties?

A8: Modifying the acetylacetonate ligand with different substituents can significantly influence the electronic properties and reactivity of Pt(acac)2 complexes. For instance, introducing electron-donating or -withdrawing groups can alter the electron density at the platinum center, affecting its catalytic activity [, ].

Q9: What are the common analytical techniques used to quantify Pt(acac)2?

A9: Several techniques are used to quantify Pt(acac)2, including thermogravimetric analysis (TGA) [], inductively coupled plasma mass spectrometry (ICP-MS) [], and atomic absorption spectroscopy (AAS) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。